molecular formula C7H16N2O5 B608768 L-Lysine carbonate CAS No. 28231-58-5

L-Lysine carbonate

Cat. No. B608768
CAS RN: 28231-58-5
M. Wt: 208.214
InChI Key: OCHFNTLZOZPXFE-JEDNCBNOSA-N
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Description

L-Lysine carbonate is a compound with the molecular formula C7H16N2O5 . It has an average mass of 208.212 Da and a monoisotopic mass of 208.105927 Da . It is a compound of L-Lysine with carbonic acid .


Synthesis Analysis

L-Lysine can be synthesized from agricultural by-products such as palm kernel cake, soybean cake, groundnut cake, and rice bran using solid-state fermentation with Corynebacterium glutamicum . The process involves the conversion of raw materials to the product, which is carried out in three sections: preparation of the culture medium, fermentation, and downstream processing .


Molecular Structure Analysis

The molecular structure of L-Lysine carbonate consists of 7 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 5 oxygen atoms . It has 1 defined stereocentre .


Chemical Reactions Analysis

L-Lysine is widely used as a nutrition supplement and a chemical intermediate . It has potential as a feedstock to produce other high-value chemicals for active pharmaceutical ingredients, drugs, or materials . Some chemicals like L-pipecolic acid, cadaverine, and 5-aminovalerate have already been obtained at a lab scale .


Physical And Chemical Properties Analysis

L-Lysine carbonate has a molecular formula of C7H16N2O5 . It has an average mass of 208.212 Da and a monoisotopic mass of 208.105927 Da .

Scientific Research Applications

  • Medicine and Pharmaceutical Industry Applications :

    • L-Lysine is essential in human and animal diets and is utilized in human medicine, cosmetics, and the pharmaceutical industry. The production of L-Lysine can be optimized through parameters like agitation rates, pH, and the addition of calcium carbonate, enhancing its yield from agricultural products (Okpalla & Ekwealor, 2022).
    • L-Lysine is also used in animal feed, and intensive research focuses on increasing its productivity through strain development and fermentation technologies. Corynebacterium glutamicum and Escherichia coli are primary strains for industrial L-Lysine production (Félix et al., 2019).
  • Food Industry Applications :

    • ε-Poly-l-lysine (ε-PL), a derivative of L-Lysine, demonstrates antimicrobial activity and is stable under various conditions, making it valuable as a food additive. It is produced industrially in Japan using Streptomyces albulus (Yoshida & Nagasawa, 2003).
    • Poly-e-lysine (e-PL), another derivative, is used in the food industry as preservatives, emulsifying agents, and dietary supplements due to its biodegradable, edible, and non-toxic nature (Shih et al., 2006).
  • Biotechnology and Industrial Applications :

    • L-Lysine's interaction with carbonate ions, as seen in studies of poly(L‐lysine HBr) with carbonate ion in aqueous solution, suggests potential applications in molecular and structural biology (Kakiuchi & Akutsu, 1983).
    • The formation of calcium carbonate (CaCO3) particles in the presence of L-Lysine complexes highlights its role in controlling morphologies and polymorphs in material science (Zhang et al., 2010).
  • Applications in Molecular Detection and Biomedical Fields :

    • Poly-L-lysine coated surfaces show promise for ultrasensitive nucleic acid detection, indicating potential applications in clinical and biomedical fields (Kuralay et al., 2018).
    • L-Lysine and its derivatives interact with various biomolecules, affecting solubility and aggregation, which is significant in the food chemistry and meat industry (Li et al., 2018).

Future Directions

The L-Lysine industry is expanding, with great efforts being made to decrease the cost of L-Lysine to make it more competitive in the markets . L-Lysine also shows potential as a feedstock to produce other high-value chemicals for active pharmaceutical ingredients, drugs, or materials . This demonstrates an active and expansive L-Lysine industry, and these green biomanufacturing strategies could also be applied to enhance the competitiveness of other amino acid industries .

properties

IUPAC Name

carbonic acid;(2S)-2,6-diaminohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2.CH2O3/c7-4-2-1-3-5(8)6(9)10;2-1(3)4/h5H,1-4,7-8H2,(H,9,10);(H2,2,3,4)/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCHFNTLZOZPXFE-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(C(=O)O)N.C(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCN)C[C@@H](C(=O)O)N.C(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Lysine carbonate

CAS RN

28231-58-5
Record name Lysine carbonate
Source CAS Common Chemistry
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Record name Lysine carbonate
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Record name L-lysine carbonate
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Record name LYSINE CARBONATE
Source FDA Global Substance Registration System (GSRS)
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